Cylindrol A
Description
Cylindrol A is a class of fungal secondary metabolites belonging to the ascochlorin family, characterized by a resorcin aldehyde and cyclohexanone core structure. Cylindrol A5 (molecular formula: C₂₇H₃₇ClO₆) is a recently identified congener isolated from Cylindrocarpon sp. FKI-4602, a soil-derived fungal strain . Its structure includes a chlorine atom at the C-5 position and a butanoate ester side chain, distinguishing it from other congeners . Cylindrol A5 exhibits moderate antimicrobial activity against Bacillus subtilis, Kocuria rhizophila, Mycobacterium smegmatis, and Acholeplasma laidlawii . Its biosynthesis involves hydration and acylation of precursor compounds like ascochlorin (8) and LL-Z 1272 derivatives .
Properties
Molecular Formula |
C26H36O6 |
|---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
[(E,2R)-5-(3-formyl-2,6-dihydroxy-4-methylphenyl)-3-methyl-1-[(1S,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl]pent-3-en-2-yl] propanoate |
InChI |
InChI=1S/C26H36O6/c1-7-24(30)32-23(13-26(6)17(4)9-11-21(28)18(26)5)15(2)8-10-19-22(29)12-16(3)20(14-27)25(19)31/h8,12,14,17-18,23,29,31H,7,9-11,13H2,1-6H3/b15-8+/t17-,18+,23-,26+/m1/s1 |
InChI Key |
VLFRJRBSRCFKPU-AXNCTASFSA-N |
Isomeric SMILES |
CCC(=O)O[C@H](C[C@]1([C@@H](CCC(=O)[C@@H]1C)C)C)/C(=C/CC2=C(C=C(C(=C2O)C=O)C)O)/C |
Canonical SMILES |
CCC(=O)OC(CC1(C(CCC(=O)C1C)C)C)C(=CCC2=C(C=C(C(=C2O)C=O)C)O)C |
Synonyms |
cylindrol A |
Origin of Product |
United States |
Preparation Methods
Cylindrol A is typically isolated from the culture broth of Cylindrocarpon sp. FKI-4602 through a series of extraction and chromatographic techniques. The process involves solvent extraction, octadecylsilane column chromatography, and high-performance liquid chromatography (HPLC) . The structure of this compound is elucidated using spectral analyses, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Chemical Reactions Analysis
Cylindrol A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and aldehydes.
Reduction: Reduction reactions can convert the carbonyl groups in this compound to alcohols.
Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cylindrol A has several scientific research applications:
Mechanism of Action
Cylindrol A exerts its effects primarily through the inhibition of Ras farnesyl-protein transferase. This enzyme is responsible for the farnesylation of Ras protein, which is essential for its cell-transforming activity. By inhibiting this enzyme, this compound can potentially prevent the unregulated cell transformation associated with various cancers . The molecular targets involved include the Ras protein and the farnesyl-protein transferase enzyme .
Comparison with Similar Compounds
Key Observations:
Chlorine Substitution : Cylindrol A5 and ascochlorin share a chlorine atom at C-5, which is absent in Cylindrol B. This halogenation correlates with enhanced antimicrobial properties .
Ester Side Chains: The butanoate (Cylindrol A5) and isovalerate (Cylindrol A4) esters differ in chain length and branching, impacting hydrophobicity and bioactivity .
Biosynthetic Relationships : Cylindrol A5 is derived from ascochlorin (8) through acylation, while Cylindrol A4 represents an isovalerate variant .
Antimicrobial Spectrum:
- Cylindrol A5 : Active against B. subtilis, K. rhizophila, M. smegmatis, and A. laidlawii (inhibition zones: 7–8 mm at 10 µg/disk) .
- Ascochlorin (8) : Targets B. subtilis, M. smegmatis, and C. albicans (inhibition zones: 7–10 mm) .
- Cylindrol B : Exhibits antifungal activity but lacks broad-spectrum antibacterial effects .
Mechanism of Action:
- Cylindrol A and ascochlorin derivatives inhibit farnesyltransferase (FTase), a critical enzyme in Ras protein signaling pathways implicated in cancer and microbial proliferation .
- Unlike competitive FTase inhibitors (e.g., R115777), this compound acts non-competitively, suggesting a unique binding mechanism .
Pharmacological Potential
Q & A
Q. What are the standard methodologies for isolating Cylindrol A from natural sources?
this compound is typically isolated using solvent extraction followed by chromatographic techniques. Common protocols involve:
- Solvent extraction : Ethanol or methanol for initial extraction of crude biomass, optimized based on solubility profiles .
- Column chromatography : Silica gel or reverse-phase columns for preliminary fractionation, with elution gradients tailored to this compound’s polarity .
- HPLC purification : Final purification using C18 columns with acetonitrile/water mobile phases, monitored via UV-Vis (λ = 210–280 nm) .
Note: Reproducibility requires strict control of solvent purity and column temperature .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Key methods include:
- NMR (1D/2D) : For structural elucidation (e.g., J-couplings in NOESY/HSQC to confirm stereochemistry) .
- HRMS : To verify molecular formula (e.g., ESI-HRMS in positive ion mode) .
- HPLC-DAD/LC-MS : For purity assessment and quantification against authenticated standards .
Best Practice: Cross-validate results with published spectral databases (e.g., Natural Products Atlas) to avoid misidentification .
Q. How can researchers design initial bioactivity assays for this compound?
- Target selection : Prioritize targets based on structural analogs (e.g., sesquiterpenes with anti-inflammatory activity) .
- Dose-response assays : Use cell viability assays (MTT/XTT) with IC50 calculations, ensuring solvent controls (DMSO ≤0.1%) .
- Positive controls : Include reference compounds (e.g., dexamethasone for anti-inflammatory studies) .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to address low yields in key steps?
- Reaction engineering : Systematic variation of catalysts (e.g., Lewis acids), temperature, and solvent polarity to improve cyclization efficiency .
- DOE (Design of Experiments) : Apply factorial designs to identify critical parameters (e.g., pressure in catalytic hydrogenation) .
- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediates .
Example: A 2024 study achieved 32% yield improvement by switching from BF3·Et2O to Sc(OTf)3 in the Diels-Alder step .
Q. How should researchers address contradictions in reported bioactivity data (e.g., anti-cancer vs. cytotoxic effects)?
- Meta-analysis : Compare datasets across studies, controlling for variables like cell lines (e.g., HepG2 vs. MCF-7) and assay protocols .
- Mechanistic deconvolution : Use siRNA knockdown or CRISPR to isolate pathways (e.g., apoptosis vs. necrosis) .
- Dosage validation : Re-evaluate dose ranges to distinguish therapeutic vs. toxic thresholds .
Q. What strategies are recommended for elucidating this compound’s mechanism of action in complex biological systems?
- Omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathway perturbations .
- Molecular docking : Screen against structural libraries (e.g., PDB) to identify potential protein targets, validated by SPR or ITC .
- In vivo models : Use transgenic organisms (e.g., zebrafish for inflammation studies) to contextualize in vitro findings .
Q. How can researchers resolve discrepancies in this compound’s reported spectroscopic data?
- Collaborative validation : Share samples with independent labs for NMR/HRMS cross-checking .
- Crystallography : Pursue single-crystal X-ray diffraction to unambiguously confirm structure .
- Data transparency : Publish raw spectral files (e.g., .mnova, .RAW) in supplementary materials for peer review .
Methodological Frameworks for Data Analysis
Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?
Q. How should researchers structure a manuscript to highlight this compound’s novelty compared to existing sesquiterpenes?
- Comparative tables : Tabulate bioactivity, structural motifs, and synthetic accessibility against analogs .
- Mechanistic diagrams : Illustrate unique interactions (e.g., hydrogen bonding with COX-2 active site) .
- Limitations section : Explicitly address gaps (e.g., pharmacokinetic data) to guide future work .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
